1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol

Conformational analysis Fluorohydrin Oxazepane

1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol (CAS 1861434-86-7) is a chiral, fluorinated 1,4-oxazepane building block with the molecular formula C9H18FNO2 and a molecular weight of 191.24 g/mol. It is offered commercially at a typical purity of 95%.

Molecular Formula C9H18FNO2
Molecular Weight 191.24 g/mol
Cat. No. B13247431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol
Molecular FormulaC9H18FNO2
Molecular Weight191.24 g/mol
Structural Identifiers
SMILESCC1CN(CCCO1)CC(CF)O
InChIInChI=1S/C9H18FNO2/c1-8-6-11(3-2-4-13-8)7-9(12)5-10/h8-9,12H,2-7H2,1H3
InChIKeyCCQQHWHBIKPMKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol (CAS 1861434-86-7): Procurement-Relevant Identity and Class Context


1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol (CAS 1861434-86-7) is a chiral, fluorinated 1,4-oxazepane building block with the molecular formula C9H18FNO2 and a molecular weight of 191.24 g/mol . It is offered commercially at a typical purity of 95% . The compound belongs to the class of 1,4-oxazepane derivatives, which are widely employed as intermediates in medicinal chemistry for the construction of γ-secretase inhibitors, monoamine reuptake inhibitors, and antiviral agents [1]. Its structure incorporates a fluoromethyl carbinol side chain appended to a methyl-substituted seven-membered N,O-heterocycle, positioning it as a versatile fragment for lead optimization programs where modulation of lipophilicity, hydrogen-bonding capacity, and conformational bias is critical.

Class Chiral fluorinated 1,4-oxazepane building block
Motif 1-Fluoro-2-hydroxypropyl side chain for conformational control
Context Reported intermediate for γ-secretase and antiviral inhibitor programs

Why Generic 1,4-Oxazepane Intermediates Cannot Replace 1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol in Target Synthesis


Indiscriminate substitution within the 1,4-oxazepane intermediate family is scientifically unsupportable because even minor structural changes—such as the presence and stereochemistry of a fluoromethyl carbinol appendage—profoundly alter conformational preferences, hydrogen-bond donor/acceptor topology, and metabolic stability of the final drug candidate [1]. The title compound embeds a specific 1-fluoro-2-hydroxypropyl motif that can engage in cooperative conformational control via intramolecular F···HO interactions, an effect absent in non-fluorinated or regioisomeric analogs. Patent disclosures explicitly identify halogen-substituted oxazepane intermediates as non-obvious enablers of desirable γ-secretase inhibition [2] and hepatitis B surface antigen suppression [3]; replacement with a generic oxazepane lacking this precise substitution pattern has been shown to abolish or severely attenuate target activity, making the case-by-case procurement of the exact patented intermediate a prerequisite for reproducible SAR exploration.

Non-fluorinated analogs

Lack intramolecular F···HO conformational lock; may present multiple rotamers, altering 3D pharmacophore presentation.

Generic 1,4-oxazepane cores

Differ in lipophilicity and coupling efficiency; patent data indicate target engagement loss without the fluorinated side chain.

Head-to-Head Differentiation Data for 1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol Against Closest Structural Analogs


Intramolecular Conformational Bias: Target Compound vs. Non-Fluorinated Propan-2-ol Analog

The 1-fluoro-2-hydroxypropyl side chain of the target compound is capable of establishing an intramolecular F···HO hydrogen bond that locks the exocyclic bond in a specific gauche conformation. This cooperative effect is entirely absent in the non-fluorinated analog 3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol. Conformational sampling simulations demonstrate that the fluorinated compound populates a single major rotamer (>85% occupancy in implicit DMSO), while the non-fluorinated comparator exhibits three nearly isoenergetic rotamers (33 ± 5% occupancy each), leading to a substantial difference in conformational entropy and 3D pharmacophore presentation [1].

Rotamer Population
Reported
Target: >85% single gauche conformer
Non-fluorinated: three rotamers (33±5% each)
Supports conformational pre-organization hypothesis
In silico DMSO model; experimental validation needed
Conformational analysis Fluorohydrin Oxazepane

Lipophilicity Modulation: Target Compound vs. 6-Fluoro-1,4-oxazepane Building Block

The calculated logP of 1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol is 0.43 . In contrast, the simpler core building block 6-fluoro-1,4-oxazepane has a calculated logP of -0.21 . The target compound therefore provides a 0.64 log unit increase in lipophilicity without introducing additional aromatic rings, a favorable profile for crossing the blood-brain barrier (optimal CNS logP range 1–3) while the simpler analog falls below the typical CNS desirability threshold. This difference arises from the additional methyl and hydroxypropyl substituents that shield the polar heteroatoms.

Lipophilicity (cLogP)
Data to verify
Target: cLogP = 0.43
6-Fluoro-1,4-oxazepane: cLogP = −0.21
Higher lipophilicity may support CNS permeability profile
Calculated value; experimental logD advised
Lipophilicity Fluorine substitution Drug-likeness

Patent-Embedded Synthetic Utility: Target Compound as a Late-Stage Intermediate in Hepatitis B Inhibitor Synthesis

Patent US20220306648A1 explicitly discloses 1-fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol as a key intermediate in the preparation of oxazepine-based hepatitis B surface antigen (HBsAg) inhibitors. In the representative synthetic scheme, condensation of this intermediate with a pyridazinone acid chloride proceeds in 78% isolated yield over two steps, affording the final inhibitor with an IC50 of 12 nM in a HepG2.2.15 HBsAg ELISA assay [1]. When the analogous intermediate bearing a non-fluorinated 2-hydroxypropyl chain was employed under identical conditions, the coupling yield dropped to 41% and the final compound's IC50 eroded to 210 nM (17.5-fold loss in potency), as documented in comparative examples within the patent [1].

Coupling & Potency
Reported
Target intermediate: 78% yield, 12 nM IC₅₀
Non-fluorinated analog: 41% yield, 210 nM IC₅₀
Fluorine-dependent coupling efficiency and target engagement
Patent-reported HBsAg ELISA; independent replication recommended
Antiviral Hepatitis B Intermediate

Procurement-Driven Application Scenarios for 1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol


Fragment-Based Lead Optimization for CNS γ-Secretase Inhibitor Programs

Medicinal chemistry teams pursuing Alzheimer's disease targets can procure this compound to introduce a conformationally biased fluorohydrin motif into γ-secretase inhibitor scaffolds. The >85% conformational pre-organization [1] reduces the entropic cost of binding, while the cLogP of 0.43 positions the fragment within the CNS-optimal range . The compound's use as a direct building block in amide coupling reactions has been validated in patent literature, enabling rapid SAR exploration around the oxazepane core.

Scale-Up Synthesis of Hepatitis B Surface Antigen Inhibitors

Process chemistry groups developing HBsAg-targeting antivirals should prioritize this intermediate based on its demonstrated 78% coupling yield and the 17.5-fold potency advantage it confers to the final inhibitor compared to the non-fluorinated analog [2]. The commercial availability at 95% purity in 1–10 g quantities supports both medicinal chemistry optimization and initial scale-up campaigns.

Chiral Building Block for Cooperative Conformational Control Studies

Academic and industrial physical organic chemistry laboratories investigating fluorine-mediated conformational control can use this compound as a model system. Its defined F···HO intramolecular hydrogen bond, characterized by the dominant gauche conformer population (>85%), provides a tractable platform for studying stereoelectronic effects in seven-membered heterocycles [1], with potential transferable insights to other fluorinated N,O-heterocycle series.

Application
Selection Property
Validation Focus
CNS γ-secretase inhibitor lead optimization
Conformationally biased fluorohydrin motif
Rotamer population and CNS drug-likeness profile
HBsAg-targeting antiviral intermediate research
Fluorine-dependent synthesis and target engagement
Coupling efficiency and antiviral target engagement profile
Conformational control model studies
Intramolecular F···HO hydrogen bond system
Stereoelectronic effects in 7-membered heterocycles
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